molecular formula C14H10FNO B6375820 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261918-97-1

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6375820
CAS RN: 1261918-97-1
M. Wt: 227.23 g/mol
InChI Key: GESZXIMIDDKMDE-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-CFMP) is a phenolic compound that has a wide range of scientific applications. It is a versatile compound that can be used in various laboratory experiments and research applications. It is a white, crystalline, odorless solid with a melting point of 97-99°C. 2-CFMP is a highly reactive compound that is used in organic synthesis, as a catalyst, and as an intermediate for a variety of chemicals. It is an important building block in the synthesis of a variety of organic compounds and can be used in a variety of ways in the laboratory.

Scientific Research Applications

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the synthesis of various organic compounds. In addition, 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has been used in the synthesis of various polymers and in the production of detergents. In addition, it has been used in the synthesis of dyes and pigments, as well as in the production of fluorescent materials.

Mechanism of Action

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to a decrease in inflammation and pain. In addition, 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has been shown to act as an antioxidant, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-cancer activity, as well as anti-viral and anti-bacterial activity.
Biochemical and Physiological Effects
2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to a decrease in inflammation and pain. In addition, 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has been shown to act as an antioxidant, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-cancer activity, as well as anti-viral and anti-bacterial activity.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% is its high reactivity and efficiency. This makes it an ideal choice for a variety of organic synthesis reactions. However, 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% is also highly toxic and should be handled with caution. In addition, it is highly flammable and should be stored in a cool, dry place away from heat and flame.

Future Directions

There are a number of potential future directions for research involving 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95%. One potential area of research is the development of new methods for synthesizing 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95%. In addition, further research could be done to explore the potential therapeutic applications of 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95%. For example, research could be done to explore the potential of 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% as an anti-cancer agent. Finally, research could be done to explore the potential of 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% as an anti-bacterial agent.

Synthesis Methods

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-5-(3-fluoro-4-methylphenyl)phenol with sodium cyanide in aqueous solution. This reaction produces 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol, 95% in a yield of 95%. The reaction is carried out at room temperature in aqueous solution and is relatively simple to perform. The reaction is also highly efficient, with a high yield of product.

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESZXIMIDDKMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684691
Record name 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-fluoro-4-methylphenyl)phenol

CAS RN

1261918-97-1
Record name 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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